molecular formula C7H4BrF3 B598968 1-Bromo-2-(difluoromethyl)-4-fluorobenzene CAS No. 1198171-18-4

1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Cat. No.: B598968
CAS No.: 1198171-18-4
M. Wt: 225.008
InChI Key: XCLIWLPXTOXVAA-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethyl)-4-fluorobenzene is an organic compound with the molecular formula C7H4BrF3 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, difluoromethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-(difluoromethyl)-4-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(difluoromethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or ammonia in solvents such as ethanol or water.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed:

    Substitution Reactions: Products such as 2-(difluoromethyl)-4-fluorophenol or 2-(difluoromethyl)-4-fluoroaniline.

    Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Complex organic molecules with extended aromatic systems.

Scientific Research Applications

1-Bromo-2-(difluoromethyl)-4-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

    Material Science: The compound is utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

    Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and safety profiles.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activities. The difluoromethyl and fluorine groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

  • 1-Bromo-2-(difluoromethyl)benzene
  • 1-Bromo-4-(difluoromethyl)benzene
  • 2-Bromo-1-(difluoromethyl)benzene

Comparison: 1-Bromo-2-(difluoromethyl)-4-fluorobenzene is unique due to the presence of both difluoromethyl and fluorine groups on the benzene ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns in substitution, oxidation, and reduction reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-2-(difluoromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLIWLPXTOXVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673310
Record name 1-Bromo-2-(difluoromethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198171-18-4
Record name 1-Bromo-2-(difluoromethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(difluoromethyl)-4-fluorobenzene
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